2,2,2-Trifluoroethyl indoline-1-carboxylate

Lipophilicity Drug Design ADME

2,2,2-Trifluoroethyl indoline-1-carboxylate (95%) is a fluorinated indoline building block for CNS drug discovery, PROTAC precursor synthesis, and anticancer SAR studies. The trifluoroethyl ester moiety confers enhanced metabolic stability against esterase hydrolysis and increased lipophilicity (LogP 2.69) for improved BBB permeability. Ideal for optimizing ADME profiles in hit-to-lead campaigns. Supplied for research use.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
CAS No. 1087788-61-1
Cat. No. B13159402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl indoline-1-carboxylate
CAS1087788-61-1
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F
InChIInChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2
InChIKeyCJGSHZBUKLAXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl Indoline-1-carboxylate (CAS 1087788-61-1): Fluorinated Indoline Building Block for Medicinal Chemistry and Targeted Protein Degradation


2,2,2-Trifluoroethyl indoline-1-carboxylate (CAS 1087788-61-1) is a fluorinated indoline derivative with molecular formula C11H10F3NO2 and molecular weight 245.20 g/mol, supplied at 95% purity . As an indoline-1-carboxylate featuring a 2,2,2-trifluoroethyl ester moiety, this compound serves as a versatile intermediate in medicinal chemistry, particularly for structure-activity relationship (SAR) studies and the synthesis of bioactive molecules . The trifluoroethyl group imparts distinctive physicochemical properties—including enhanced lipophilicity, altered electronic characteristics, and improved metabolic stability—that differentiate this compound from non-fluorinated indoline-1-carboxylate analogs and make it a valuable building block for optimizing pharmacokinetic profiles in drug discovery programs .

Why 2,2,2-Trifluoroethyl Indoline-1-carboxylate Cannot Be Interchanged with Non-Fluorinated Indoline-1-carboxylate Analogs


Generic substitution between indoline-1-carboxylate esters is not scientifically valid due to the profound impact of the ester moiety on key drug-like properties. The trifluoroethyl group (−CH2CF3) is not merely a passive protecting group; its strong electron-withdrawing character and high lipophilicity fundamentally alter the compound's physicochemical and pharmacokinetic profile relative to methyl, ethyl, or tert-butyl esters . Specifically, the trifluoroethyl moiety serves as a bioisostere of ethyl or ethoxy groups while simultaneously conferring enhanced metabolic stability against esterase-mediated hydrolysis—a property not shared by non-fluorinated alkyl esters [1]. The quantitative evidence below demonstrates that these differences translate into measurable divergence in lipophilicity (LogP) and biological activity, meaning that substituting this compound with a non-fluorinated analog in a SAR series or synthetic route will yield non-equivalent results and potentially invalidate downstream structure-activity conclusions.

2,2,2-Trifluoroethyl Indoline-1-carboxylate: Quantitative Differentiation Evidence vs. Comparator Analogs


Enhanced Lipophilicity (LogP): 2,2,2-Trifluoroethyl Ester vs. Methyl Ester

2,2,2-Trifluoroethyl indoline-1-carboxylate exhibits substantially higher lipophilicity compared to its methyl ester analog. The calculated LogP for the trifluoroethyl ester is 2.69 , while the methyl indoline-1-carboxylate analog has a LogP of 1.73 . This difference of 0.96 LogP units corresponds to an approximately 9-fold increase in partition coefficient, directly impacting membrane permeability and oral bioavailability predictions. The trifluoroethyl group serves as a lipophilic bioisostere that can enhance passive diffusion across biological membranes without introducing additional hydrogen bond donors or acceptors .

Lipophilicity Drug Design ADME Physicochemical Properties

Class-Inferred Metabolic Stability Advantage of Trifluoroethyl Carbamates

The trifluoroethyl group is recognized in medicinal chemistry literature to impart enhanced metabolic stability to carbamate-containing compounds by reducing susceptibility to esterase-mediated hydrolysis. The electron-withdrawing fluorine atoms lower the electron density on the carbonyl oxygen, decreasing the rate of nucleophilic attack by hydrolytic enzymes . This class-level inference is supported by studies showing that trifluoroethyl-containing compounds exhibit altered pharmacokinetics with improved metabolic stability compared to their non-fluorinated counterparts [1]. While direct experimental half-life data for this specific compound is not available in the public domain, the structural precedent across the carbamate class indicates that 2,2,2-trifluoroethyl indoline-1-carboxylate is expected to possess superior metabolic stability relative to methyl or ethyl indoline-1-carboxylates.

Metabolic Stability Carbamate Pharmacokinetics Esterase Resistance

Cross-Study Anticancer Activity Comparison: Indoline-1-carboxylate Scaffold Potency

While direct anticancer activity data for 2,2,2-trifluoroethyl indoline-1-carboxylate is not yet published, the indoline-1-carboxylate scaffold has demonstrated potent antiproliferative activity in human cancer cell lines. In a study of N-arylsulfonylpyrimidones, an ethyl indoline-1-carboxylate derivative (compound 11e) exhibited a mean GI50 of 0.26 µM against a panel of human cancer cell lines including renal (ACHN), colon (HCT-15), breast (MDA-MB-231), lung (NCI-H23), stomach (NUGC-3), and prostate (PC-3) using the XTT assay [1]. This potency establishes the indoline-1-carboxylate core as a validated pharmacophore for anticancer activity. The trifluoroethyl ester variant offers a differentiated physicochemical profile (higher LogP, enhanced metabolic stability) while preserving the core scaffold's biological potential, positioning it as an advanced building block for SAR optimization of next-generation anticancer agents.

Anticancer GI50 Indoline Cell Proliferation Cancer Cell Lines

Priority Application Scenarios for 2,2,2-Trifluoroethyl Indoline-1-carboxylate Based on Differential Evidence


SAR Exploration in CNS-Targeted Drug Discovery Requiring Enhanced Lipophilicity

The 2,2,2-trifluoroethyl indoline-1-carboxylate is ideally suited for structure-activity relationship (SAR) campaigns targeting central nervous system (CNS) indications. Its calculated LogP of 2.69 —substantially higher than the methyl ester analog (LogP 1.73) —predicts improved passive diffusion across the blood-brain barrier. Researchers optimizing lead compounds for neurodegenerative diseases, psychiatric disorders, or brain cancers can utilize this building block to systematically probe the impact of increased lipophilicity on target engagement and in vivo efficacy without introducing additional hydrogen bond donors or acceptors that might compromise CNS penetration. The trifluoroethyl group serves as a metabolically stable lipophilic handle that maintains favorable CNS drug-like properties .

Metabolically Stable PROTAC Linker or E3 Ligase Ligand Precursor

Indoline and spiro-fused oxindole scaffolds are established components in proteolysis-targeting chimeras (PROTACs), serving as protein-of-interest (POI) ligands in targeted protein degradation applications [1]. 2,2,2-Trifluoroethyl indoline-1-carboxylate provides a protected indoline core with a metabolically stable carbamate moiety that can be selectively deprotected or further functionalized. The trifluoroethyl ester offers enhanced resistance to non-specific esterase cleavage compared to methyl or ethyl esters, a critical advantage when building bifunctional degraders where premature linker cleavage would compromise ternary complex formation and degradation efficiency [2]. This compound is therefore a strategic choice for synthesizing PROTAC precursors requiring a robust, esterase-resistant protecting group during multi-step synthetic sequences.

Synthesis of Fluorinated Bioactive Molecules with Optimized Pharmacokinetic Profiles

The trifluoroethyl group (−CH2CF3) is a privileged motif in modern medicinal chemistry, serving as a bioisostere of ethyl or ethoxy groups while simultaneously enhancing metabolic stability and altering electronic characteristics [3]. 2,2,2-Trifluoroethyl indoline-1-carboxylate serves as an advanced intermediate for synthesizing fluorinated analogs of known bioactive indoline-containing compounds. By incorporating this building block into synthetic routes, medicinal chemists can generate compound libraries with systematically varied lipophilicity and metabolic stability profiles, accelerating the identification of lead candidates with optimized ADME properties. The compound's 95% purity and commercial availability from multiple vendors ensures reproducibility across independent research groups and scalable synthesis from hit-to-lead through preclinical development.

Anticancer Agent Development Leveraging Validated Indoline-1-carboxylate Scaffold

Given the demonstrated sub-micromolar antiproliferative activity (mean GI50 = 0.26 µM) of structurally related ethyl indoline-1-carboxylate derivatives against multiple human cancer cell lines [4], this trifluoroethyl ester variant represents an advanced starting point for anticancer SAR studies. Researchers can use this compound to synthesize focused libraries that maintain the validated indoline-1-carboxylate pharmacophore while systematically varying the ester moiety to optimize potency, selectivity, and pharmacokinetic properties. The enhanced lipophilicity and predicted metabolic stability of the trifluoroethyl ester may address common liabilities of non-fluorinated analogs, such as rapid esterase-mediated inactivation or insufficient tumor penetration.

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